molecular formula C21H18BrNO3S2 B4035276 methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B4035276
M. Wt: 476.4 g/mol
InChI Key: CUDZREUIYOPZIJ-UHFFFAOYSA-N
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Description

Methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H18BrNO3S2 and its molecular weight is 476.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.99115 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Reactivity

The crystal structure of related methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate demonstrates a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. The study reveals the stabilization of the crystal structure by intra- and intermolecular N-H···O hydrogen bonds, suggesting potential applications in designing compounds with specific interaction patterns (Vasu et al., 2004).

Synthetic Applications

  • Substitution Reactions: Research on thieno[2,3-b][1]benzothiophen and thieno[3,2-b][1]benzothiophen derivatives provides insights into their reactivity, showing that these compounds undergo various substitution reactions such as bromination, Vilsmeier–Haack formylation, Friedel–Crafts acetylation, nitration, and metalation. This highlights the compound's versatility in synthetic chemistry for producing a wide range of derivatives (Chapman et al., 1971).
  • Synthesis Under Microwave Irradiation: Studies on the synthesis of new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation point to innovative approaches in accelerating chemical reactions, potentially offering faster and more energy-efficient methods for producing complex molecules (Abdalha et al., 2011).

Biological Activities

Research on biologically active thiophene-3-carboxamide derivatives showcases the compound's potential in developing antibacterial and antifungal agents. The molecular structure and intermolecular interactions play a crucial role in its biological activities, opening avenues for designing new antimicrobial compounds (Vasu et al., 2003).

Heterocyclic Chemistry

The exploration of novel heterocyclic systems, such as the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, underscores the compound's utility in expanding the library of heterocyclic compounds with potential applications in pharmaceuticals and materials science (Yagodkina-Yakovenko et al., 2018).

Properties

IUPAC Name

methyl 2-[(5-bromothiophene-2-carbonyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO3S2/c1-26-21(25)18-14-8-7-13(12-5-3-2-4-6-12)11-16(14)28-20(18)23-19(24)15-9-10-17(22)27-15/h2-6,9-10,13H,7-8,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDZREUIYOPZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC(C2)C3=CC=CC=C3)NC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 5
methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.